2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide
Overview
Description
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol . This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. The acetamide moiety is dimethylated, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-bromoacetophenone with thiourea to form 4-(1-hydroxyethyl)phenylthiourea.
Hydrolysis and Methylation: The intermediate is then hydrolyzed to yield 4-(1-hydroxyethyl)phenylthiol, which is subsequently methylated using dimethyl sulfate to form 4-(1-hydroxyethyl)phenylmethylsulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; anhydrous ether, reflux.
Substitution: Nitric acid, bromine; room temperature to 60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Modulation of enzyme activities, inhibition of specific receptors, and alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-diethylacetamide
- 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylpropionamide
- 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylbutyramide
Uniqueness
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of both sulfanyl and hydroxyethyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[4-(1-hydroxyethyl)phenyl]sulfanyl-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHKUFAXQDKPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCC(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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